(R)-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate
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Overview
Description
®-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group, a 2-chloroethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate typically involves the reaction of ®-pyrrolidine-1-carboxylic acid with benzyl alcohol and 2-chloroethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond. Common reagents used in this synthesis include coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of ®-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
®-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives, which can be further utilized in various synthetic applications.
Scientific Research Applications
Chemistry
In chemistry, ®-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It can be modified to produce compounds with antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of ®-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate are explored for their potential therapeutic effects. These derivatives may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the design of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ®-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pyrrolidine ring provides structural stability and enhances binding affinity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activity.
Benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate: The racemic mixture containing both ® and (S) enantiomers.
3-(2-chloroethyl)pyrrolidine-1-carboxylate: A derivative lacking the benzyl group, which affects its reactivity and applications.
Uniqueness
®-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is unique due to its chiral nature and the presence of both benzyl and 2-chloroethyl groups. These features contribute to its versatility in synthetic applications and its potential for developing enantioselective catalysts and bioactive molecules.
Properties
Molecular Formula |
C14H18ClNO2 |
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Molecular Weight |
267.75 g/mol |
IUPAC Name |
benzyl (3R)-3-(2-chloroethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClNO2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2/t12-/m0/s1 |
InChI Key |
GWTYAWLXAYMPIL-LBPRGKRZSA-N |
Isomeric SMILES |
C1CN(C[C@H]1CCCl)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1CCCl)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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